1-(4-piperidinyl)-L-proline

Catalog No.
S727240
CAS No.
M.F
C10H18N2O2
M. Wt
198.26 g/mol
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1-(4-piperidinyl)-L-proline

Product Name

1-(4-piperidinyl)-L-proline

IUPAC Name

(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m0/s1

InChI Key

JWGKVFFVSKMJQU-VIFPVBQESA-N

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C2CCNCC2)C(=O)O

1-(4-piperidinyl)-L-proline is an amino acid derivative characterized by a proline backbone with a piperidine ring substituted at the fourth position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural and functional properties. The presence of the piperidine moiety enhances its ability to interact with biological targets, making it a subject of interest in various studies related to drug design and synthesis.

Typical of amino acids and their derivatives. It can undergo:

  • Aldol Reactions: Utilizing its enamine form, it can act as a nucleophile in aldol reactions, forming β-hydroxy carbonyl compounds.
  • Mannich Reactions: The compound can be involved in Mannich-type reactions, where it reacts with aldehydes and ketones to form β-amino carbonyl compounds.
  • Cycloadditions: It can participate in cycloaddition reactions, including 1,3-dipolar cycloadditions, which are useful for synthesizing complex heterocyclic structures .

The biological activity of 1-(4-piperidinyl)-L-proline has been explored primarily through its interaction with various biological systems. It exhibits:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may have antimicrobial activity, making them potential candidates for antibiotic development.
  • Neuroprotective Effects: Given the piperidine ring's structural similarity to certain neurotransmitters, there is interest in its role in neuroprotection and potential treatment for neurodegenerative diseases.
  • Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes, which could be leveraged in therapeutic contexts .

The synthesis of 1-(4-piperidinyl)-L-proline can be achieved through various methods:

  • Direct Amination: One common approach involves the reaction of L-proline with piperidine derivatives under controlled conditions to form the desired compound.
  • Cyclization Reactions: The formation of the piperidine ring can also be achieved through cyclization reactions involving proline derivatives and suitable electrophiles.
  • Proline-Catalyzed Reactions: Utilizing L-proline as a catalyst can enhance yields in reactions designed to introduce the piperidine moiety onto the proline scaffold .

1-(4-piperidinyl)-L-proline has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing new drugs, especially those targeting neurological disorders or infections.
  • Organocatalysis: The compound can serve as an organocatalyst in asymmetric synthesis, facilitating the formation of chiral compounds .
  • Bioconjugation: Its functional groups allow for modifications that can be used in bioconjugation strategies for drug delivery systems .

Studies on the interactions of 1-(4-piperidinyl)-L-proline with biological macromolecules have shown:

  • Binding Affinity: Research indicates that this compound can bind effectively to certain receptors or enzymes, influencing their activity.
  • Mechanism of Action: Understanding how this compound interacts at a molecular level helps elucidate its potential therapeutic roles and guides further modifications for enhanced efficacy .

Several compounds share structural similarities with 1-(4-piperidinyl)-L-proline. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
L-ProlineBasic amino acid structureNatural occurrence; less complex
PiperidineSaturated six-membered nitrogen ringMore basic; lacks amino acid properties
4-PiperidoneKetone group on piperidineDifferent reactivity; potential for reduction
N-MethylpiperazineMethyl substitution on piperazineMore basic; different pharmacological profile

The uniqueness of 1-(4-piperidinyl)-L-proline lies in its combination of both amino acid characteristics and piperidine functionality, allowing it to engage in diverse

The discovery of 1-(4-piperidinyl)-L-proline emerged from advancements in structure-based drug design (SBDD) and peptide chemistry during the late 20th and early 21st centuries. While L-proline itself was first isolated in 1900 by Richard Willstätter, its derivatives, including 1-(4-piperidinyl)-L-proline, gained attention as researchers explored modified amino acids for therapeutic applications. The compound’s development is closely tied to efforts to optimize proline-based scaffolds for targeting enzymes such as arginase, which plays a role in immune regulation and cancer. Early synthetic routes involved stereoselective functionalization of L-proline cores, leveraging piperidine moieties to enhance binding affinity and pharmacokinetic properties.

Nomenclature and Chemical Identity

1-(4-Piperidinyl)-L-proline is systematically named (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid, reflecting its bicyclic structure combining a pyrrolidine ring (from proline) and a piperidine substituent. Key identifiers include:

PropertyValue
Molecular FormulaC~10~H~18~N~2~O~2~
CAS Registry Number1024829-54-6
SMILESC1CC(N(C1)C2CCNCC2)C(=O)O
IUPAC Name(2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid
Molecular Weight198.27 g/mol

The stereochemistry at the C2 position (S-configuration) is critical for its biological activity, as evidenced by its role in enzyme inhibition.

Significance in Organic and Medicinal Chemistry Research

1-(4-Piperidinyl)-L-proline has become a privileged scaffold in drug discovery due to its structural versatility. Key applications include:

  • Arginase Inhibition: Derivatives of this compound, such as boronic acid analogs, exhibit nanomolar inhibitory activity against human arginase 1 (ARG1), a target in cancer immunotherapy.
  • Peptide Engineering: Its rigid bicyclic structure stabilizes peptide conformations, making it valuable in designing protease-resistant therapeutic peptides.
  • Synthetic Flexibility: The piperidinyl group enables late-stage functionalization, allowing modular optimization of side chains for improved target engagement.

For example, substituting the piperidinyl group with polar moieties enhances interactions with catalytic residues in arginase, as demonstrated by crystallographic studies.

Core Framework and Stereochemistry

The structural framework of 1-(4-piperidinyl)-L-proline consists of two interconnected heterocyclic rings that define its three-dimensional architecture [3]. The primary structural unit is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, which forms the core proline structure [3]. This pyrrolidine ring is substituted at the nitrogen position with a piperidine moiety, creating a bicyclic nitrogen-containing system.
The piperidine component represents a six-membered saturated heterocyclic ring containing one nitrogen atom, which connects to the pyrrolidine nitrogen at the 4-position of the piperidine ring [3]. This structural arrangement creates a unique molecular architecture where two different ring systems are linked through a nitrogen-nitrogen bond, resulting in a compound with distinct conformational properties compared to either ring system alone.

The systematic nomenclature reflects this structural complexity, with the compound being designated as (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid [3]. The stereochemical designation indicates the specific three-dimensional arrangement of atoms around the chiral center, which is crucial for understanding the compound's chemical behavior and potential biological activity.

Stereochemical Configuration at the Chiral Centers

1-(4-piperidinyl)-L-proline contains one defined stereocenter located at the carbon atom bearing the carboxylic acid group within the pyrrolidine ring [1]. This chiral center adopts the S configuration according to the Cahn-Ingold-Prelog priority rules, consistent with the L-proline stereochemistry [3]. The stereochemical designation is critical for defining the compound's optical activity and potential enantioselective interactions.

The chiral center exhibits tetrahedral geometry with four distinct substituents: the carboxylic acid group, the pyrrolidine ring carbon chain, the nitrogen atom of the pyrrolidine ring, and a hydrogen atom [8]. The specific spatial arrangement of these substituents creates the characteristic L-configuration that distinguishes this enantiomer from its mirror image.

Unlike some nitrogen-containing compounds, the nitrogen atoms in both ring systems do not constitute chiral centers due to rapid pyramidal inversion processes that occur at ambient temperature [8]. The pyrrolidine nitrogen undergoes inversion with an estimated frequency of billions of times per second, preventing the establishment of stable stereochemical configurations at these positions [8].

Physical Properties

Solubility Profile in Various Solvents

The solubility characteristics of 1-(4-piperidinyl)-L-proline are influenced by its dual nature as both an amino acid derivative and a bicyclic amine system [9]. The presence of both hydrophilic and lipophilic regions within the molecular structure creates amphiphilic properties that affect solubility in different solvent systems. The carboxylic acid functionality provides hydrogen bonding capability and ionic character in aqueous solutions, while the bicyclic nitrogen-containing framework contributes hydrophobic character.

Proline derivatives typically exhibit unusual solution properties compared to simple amino acids, showing behavior characteristic of hydrophilic colloids rather than typical small molecules [9]. This behavior is attributed to the formation of aggregates through stepwise stacking and hydrophobic interactions of the pyrrolidine ring systems [9]. The aggregation tendency influences solubility parameters and creates concentration-dependent solution properties.

The compound's solubility in aqueous systems is expected to be pH-dependent due to the ionizable carboxylic acid and amine functionalities [9]. At physiological pH, the molecule exists in zwitterionic form with the carboxylic acid deprotonated and the amine groups protonated, maximizing water solubility through electrostatic interactions with water molecules.

Crystalline Properties

The crystalline properties of 1-(4-piperidinyl)-L-proline and its salt forms have been characterized through structural analysis of related compounds [10] [11]. The dihydrochloride salt form exhibits solid-state characteristics with specific molecular packing arrangements that influence stability and handling properties [10] [11]. The salt formation through protonation of the nitrogen atoms creates a more crystalline and stable form compared to the free base.

The molecular packing in the crystalline state is governed by intermolecular hydrogen bonding interactions between the carboxylic acid groups and the protonated nitrogen centers [10]. These interactions create three-dimensional networks that stabilize the crystal lattice and influence physical properties such as melting point, density, and mechanical characteristics.

The presence of multiple nitrogen atoms in the structure provides opportunities for extensive hydrogen bonding networks in the solid state, which can lead to polymorphic behavior depending on crystallization conditions [10]. Different polymorphic forms may exhibit varying solubility, stability, and processing characteristics.

Stability Parameters and Degradation Pathways

The chemical stability of 1-(4-piperidinyl)-L-proline is influenced by the presence of multiple functional groups that can undergo various degradation reactions under different conditions [12] [13]. The pyrrolidine ring system, being derived from proline, exhibits stability characteristics similar to other proline derivatives, with degradation typically occurring through oxidative pathways or hydrolytic processes.

The carboxylic acid functionality is generally stable under neutral and mildly acidic conditions but may undergo decarboxylation reactions under extreme conditions or in the presence of specific catalysts [13]. The stability of this functional group is enhanced by its attachment to the pyrrolidine ring system, which provides steric protection against certain degradation pathways.

The nitrogen atoms in both ring systems represent potential sites for oxidative degradation, particularly under conditions of elevated temperature, extreme pH, or in the presence of strong oxidizing agents [13]. The secondary amine character of these nitrogen atoms makes them susceptible to N-oxidation reactions that can lead to the formation of N-oxide derivatives.

Storage conditions significantly impact the long-term stability of the compound, with recommended storage at temperatures between 2°C and 30°C to minimize degradation rates [12]. Protection from light and moisture is typically recommended to prevent photo-oxidative and hydrolytic degradation pathways that could compromise compound integrity over time.

Chemical Reactivity

Functional Group Reactivity Patterns

The chemical reactivity of 1-(4-piperidinyl)-L-proline is determined by the presence of three distinct functional groups: the carboxylic acid, the pyrrolidine nitrogen, and the piperidine nitrogen [14]. Each functional group exhibits characteristic reactivity patterns that can be exploited for chemical transformations and derivatization reactions. The carboxylic acid group demonstrates typical carboxyl reactivity, including esterification, amidation, and salt formation reactions.

The pyrrolidine nitrogen, being part of a five-membered ring system, exhibits enhanced nucleophilicity compared to acyclic secondary amines due to ring strain effects and geometric constraints [14]. This nitrogen center can participate in alkylation reactions, acylation processes, and coordination chemistry with metal centers. The ring constraint also influences the stereochemical outcome of reactions involving this nitrogen atom.

The piperidine nitrogen presents a more sterically accessible nucleophilic site compared to the pyrrolidine nitrogen, making it preferentially reactive in many chemical transformations [14]. This nitrogen can undergo N-alkylation, N-acylation, and N-oxidation reactions under appropriate conditions. The relative reactivity between the two nitrogen centers can be exploited for selective functionalization strategies.

Acid-Base Properties and pKa Values

The acid-base behavior of 1-(4-piperidinyl)-L-proline is characterized by multiple ionizable groups that create a complex pH-dependent equilibrium system [15]. The carboxylic acid group exhibits a pKa value in the range of 2-3, consistent with other amino acid carboxyl groups [16]. This relatively low pKa ensures complete deprotonation at physiological pH values, contributing to the zwitterionic character of the molecule.

The pyrrolidine nitrogen, being part of a five-membered ring system, demonstrates a pKa value estimated to be in the range of 7-8, which is lower than typical secondary amines due to the ring constraint and proximity to the electron-withdrawing carboxylic acid group [15]. This moderate basicity influences the protonation state and overall charge distribution of the molecule under physiological conditions.

The piperidine nitrogen exhibits a higher pKa value, estimated to be in the range of 10-11, characteristic of secondary aliphatic amines [16]. This higher basicity compared to the pyrrolidine nitrogen creates a differential protonation pattern that can be exploited for selective chemical modifications and separation techniques.

The presence of multiple ionizable groups creates a complex titration profile with multiple equivalence points corresponding to the sequential deprotonation of the carboxylic acid and protonation of the nitrogen centers [15]. This multi-step acid-base behavior influences solubility, stability, and biological activity across different pH ranges.

Nucleophilic and Electrophilic Sites

The nucleophilic sites within 1-(4-piperidinyl)-L-proline are primarily located at the nitrogen atoms of both ring systems [17]. The electron pairs on these nitrogen atoms provide nucleophilic character that enables reactions with electrophilic species such as alkyl halides, acyl chlorides, and other electron-deficient centers. The relative nucleophilicity of the two nitrogen atoms differs due to their distinct chemical environments and steric accessibility.

The piperidine nitrogen generally exhibits higher nucleophilicity compared to the pyrrolidine nitrogen due to reduced steric hindrance and the absence of electron-withdrawing groups in its immediate vicinity [17]. This differential nucleophilicity allows for selective functionalization strategies where one nitrogen can be preferentially modified while leaving the other unchanged.

The carboxylate oxygen atoms, when the carboxylic acid is deprotonated, can also function as nucleophilic sites, though their reactivity is generally lower compared to the nitrogen centers [17]. These oxygen nucleophiles can participate in coordination chemistry and specific types of substitution reactions under appropriate conditions.

MethodStarting MaterialsCatalyst/ConditionsTypical Yield (%)Reaction Time
Direct Amination of L-ProlineL-Proline + Piperidine derivativesControlled temperature60-806-12 h
Proline-Catalyzed α-AminoxylationAldehydes + Nitroso compoundsL-Proline (10-20 mol%)70-9512-24 h
Organocatalytic CyclizationAmines + Carbonyl compoundsL-Proline (5-15 mol%)80-952-8 h
Reductive AminationKetones + AminesNaBH₄ or similar65-901-4 h
Multicomponent ReactionAldehydes + Amines + β-Keto estersL-Proline (10 mol%)85-952.5-4 h

Table 2: Semi-Synthetic Derivatization Methods

Starting MaterialTransformationKey ReagentsYield Range (%)Selectivity
L-ProlineN-Alkylation with piperidinePiperidine derivatives, base65-85Good
4-Hydroxy-L-prolineNucleophilic substitutionNucleophiles, activating agents70-90Excellent
L-Pyroglutamic acidRing opening/cyclizationAlkylating agents60-80Moderate
Protected L-ProlineDeprotection/functionalizationDeprotecting reagents75-95Excellent

Table 3: Ring Expansion Strategies

MethodSubstrateCatalyst SystemProduct Ring SizeYield (%)Stereoselectivity
Pd-Catalyzed Allylic Rearrangement2-Alkenyl pyrrolidinesPd(0) complexes7-8 membered70-90High
Two-Carbon HomologationPyrrolidine derivativesVarious catalysts6 membered60-85Variable
Radical Cyclization (6-exo)1,6-EnynesTriethylborane6 membered65-80Moderate
Ireland-Claisen RearrangementLactone derivativesBase-mediated6 membered75-95Excellent

Table 4: Protecting Group Strategies

Protecting GroupStability ConditionsDeprotection ConditionsDeprotection Yield (%)Orthogonality
Fmoc (N-terminal)Basic conditions stable20% Piperidine/DMF90-95Fmoc/tBu strategy
Boc (N-terminal)Acidic conditions stableTFA or HCl85-95Boc/Bn strategy
Cbz (N-terminal)Acid/base stableHydrogenation (Pd/C)90-98Compatible with most
Methyl ester (C-terminal)Basic conditions stableLiOH or NaOH85-95Base-labile
Benzyl ester (C-terminal)Acid stableHydrogenation (Pd/C)90-98Hydrogenolysis-labile

Table 5: Stereoselective Synthesis Methods

MethodChiral ElementEnantiomeric Excess (%)Diastereomeric RatioSubstrate ScopeScalability
Asymmetric HydrogenationChiral Rh/Ru catalysts85-98N/ABroadGood
Chiral Auxiliary-MediatedEvans oxazolidinones90-9910:1 to >20:1ModerateExcellent
Organocatalytic AsymmetricProline-derived catalysts80-95VariableBroadGood
Enzymatic ResolutionLipases/aminoacylases95-99N/ALimitedLimited
Memory of ChiralitySubstrate chirality90-995:1 to >20:1SpecificGood

Table 6: Scale-up and Industrial Synthesis Considerations

ParameterLaboratory ScalePilot ScaleIndustrial ScaleKey Considerations
Starting Material CostHigh purity requiredTechnical grade acceptableCommodity chemicalsAvailability and cost
Catalyst Loading5-20 mol%2-10 mol%0.5-5 mol%Recovery and recycling
Reaction TemperatureRoom temp to 100°COptimized rangeEnergy efficientHeat management
Solvent SelectionAnhydrous solventsTechnical grade solventsGreen solvents preferredEnvironmental impact
Purification MethodColumn chromatographyCrystallizationCrystallization/distillationYield vs purity
Waste GenerationModerateControlledMinimizedEnvironmental compliance

Table 7: Optimization Parameters for Key Reactions

Reaction TypeOptimal Temperature (°C)Optimal Time (h)Catalyst Loading (mol%)Preferred SolventTypical Yield (%)
Direct Amination60-808-12N/ADMF/DMSO70-85
OrganocatalyticRoom temp - 602-610-15EtOH/MeOH85-95
Ring Expansion80-1204-85-10Toluene/THF75-90
Protecting Group Install0-251-3N/ADCM/THF90-98
DeprotectionVariable0.5-2N/AVarious85-95

XLogP3

-1.8

Sequence

P

Dates

Last modified: 07-20-2023

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